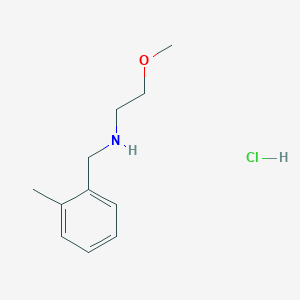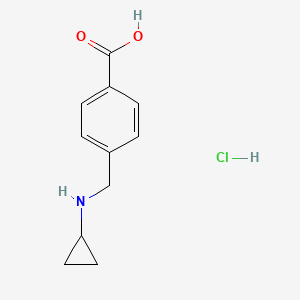amine hydrochloride CAS No. 1158479-53-8](/img/structure/B3086067.png)
[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
説明
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an aromatic ether and is also an alkaloid isolated from the Cactaceae family . It is used as a precursor for the synthesis of isoquinolines .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of(3,4-Dimethoxyphenyl)methylamine hydrochloride is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da . Chemical Reactions Analysis
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a methylated metabolite of Dopamine . It is a potent inhibitor of brain mitochondrial respiration used in Parkinson’s disease studies . Physical and Chemical Properties Analysis
(3,4-Dimethoxyphenyl)methylamine hydrochloride is a clear yellowish oil . The boiling point is 100 °C/0.1 mmHg . The specific gravity is 1.06 and the refractive index is 1.53 .
科学的研究の応用
Antineoplastic Agents Synthesis
An efficient synthesis method for producing compounds with potential antineoplastic (anti-cancer) properties was reported, involving the use of similar chemical structures to (3,4-Dimethoxyphenyl)methylamine hydrochloride. These compounds demonstrated significant inhibitory effects against various cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division, indicating their potential as cancer treatments (Pettit et al., 2003).
Novel Synthetic Routes
Research into new synthetic routes for related compounds has been conducted, with studies exploring the synthesis of psychoactive substances by implementing reactions like the Delépine reaction. Such research provides insights into synthetic chemistry techniques and potential applications in pharmacology, despite the focus on psychoactive effects (Power et al., 2015).
Polymer Chemistry Applications
In polymer chemistry, derivatives of similar compounds have been used as modified amino-protecting groups in the synthesis of polymers. This research explores the utility of these compounds in developing new materials with potential applications in various fields, including biomedical engineering (Gormanns & Ritter, 1993).
Antibacterial Activity
The antibacterial properties of related compounds have been studied, with findings indicating that certain derivatives can cause irreversible damage to bacterial DNA. This suggests potential applications in developing new antibacterial agents (Shimi & Shoukry, 1975).
Asymmetric Synthesis and Hydrogenation Studies
Research has also been conducted on the asymmetric synthesis of optically pure compounds, providing valuable insights into the field of stereochemistry and the synthesis of enantiomerically pure substances. These findings have implications for the pharmaceutical industry and the production of drugs with specific optical activities (O'reilly et al., 1990).
These applications demonstrate the wide range of scientific research interests surrounding (3,4-Dimethoxyphenyl)methylamine hydrochloride and related compounds, spanning from pharmacology and medicinal chemistry to materials science and stereochemistry.
作用機序
Safety and Hazards
(3,4-Dimethoxyphenyl)methylamine hydrochloride can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVKLWNBQZHESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B3085984.png)
amine hydrochloride](/img/structure/B3085997.png)


![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086029.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
amine hydrochloride](/img/structure/B3086063.png)
